![molecular formula C22H20Cl2N2O3S B4988487 N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

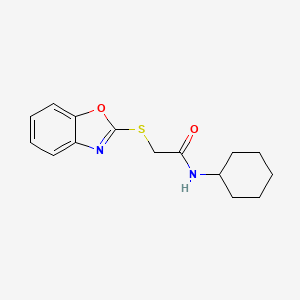

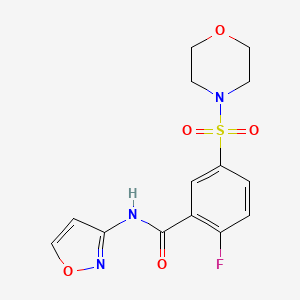

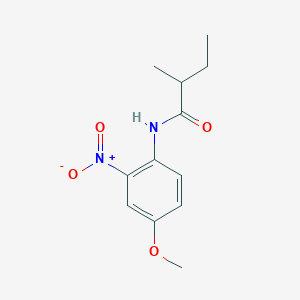

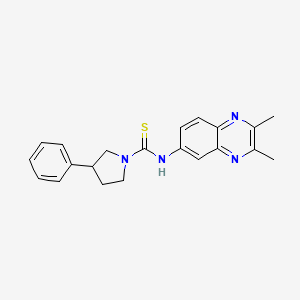

N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, commonly known as DAS181, is a small molecule drug that has gained attention for its potential application in treating respiratory viral infections. It is a neuraminidase inhibitor that works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells.

Mechanism of Action

DAS181 works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells. By removing these sialic acid residues, DAS181 prevents the viruses from binding to and infecting the cells, thus inhibiting viral replication.

Biochemical and Physiological Effects

DAS181 has been shown to be well-tolerated in both in vitro and in vivo studies. It has a low toxicity profile and does not appear to have any significant adverse effects on host cells or tissues. In animal studies, DAS181 has been shown to reduce viral titers and improve survival rates in influenza-infected mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of DAS181 is its broad-spectrum activity against a wide range of influenza strains, including those that are resistant to current antiviral drugs. It also has a low toxicity profile and appears to be well-tolerated in both in vitro and in vivo studies. However, one of the limitations of DAS181 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for DAS181 research. One area of interest is the development of more potent and selective derivatives of DAS181 that could be used as antiviral drugs. Another area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its efficacy. Additionally, DAS181 could be studied for its potential application in treating other respiratory viral infections, such as coronavirus and respiratory syncytial virus. Finally, DAS181 could be studied for its potential application in preventing viral transmission, particularly in high-risk populations such as healthcare workers and travelers.

Synthesis Methods

The synthesis of DAS181 involves a multi-step process that starts with the reaction of 2,5-dichloronitrobenzene with 2,5-dimethylphenylamine to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)nitrobenzamide. This intermediate is then reduced with sodium dithionite to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)benzamide, which is then treated with sulfonyl chloride to form N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide. Finally, the methyl group is added to the para position of the benzamide ring using a palladium-catalyzed coupling reaction with methyl iodide.

Scientific Research Applications

DAS181 has been studied extensively for its potential application in treating respiratory viral infections, particularly influenza and parainfluenza viruses. In vitro studies have shown that DAS181 is effective against a wide range of influenza strains, including those that are resistant to current antiviral drugs such as oseltamivir and zanamivir. It has also been shown to be effective against parainfluenza viruses, which currently have no approved antiviral treatment.

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O3S/c1-13-4-5-14(2)19(10-13)26-30(28,29)21-11-16(7-6-15(21)3)22(27)25-20-12-17(23)8-9-18(20)24/h4-12,26H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEYMHYYOHBCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)

![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)

![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)

![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)

![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)

![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)